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Compound Name: Desacetylxanthanol

Cat. No.: B15587182 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Desacetylxanthanol, a sesquiterpene lactone belonging to the xanthanolide class, has

emerged as a molecule of interest in drug discovery due to its potential therapeutic activities.

Derived from plants of the Xanthium genus, this class of compounds has demonstrated a range

of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This

guide provides a comparative analysis of the structure-activity relationship (SAR) of

desacetylxanthanol derivatives, drawing insights from studies on closely related

xanthanolides to elucidate the key structural features governing their biological activity.

Experimental data from various studies are presented to support these relationships, alongside

detailed experimental protocols and visualizations of implicated signaling pathways.

Comparative Biological Activity of Xanthanolide
Derivatives
The biological activity of xanthanolide derivatives is significantly influenced by their chemical

structure. Modifications to the core xanthanolide scaffold can dramatically alter their cytotoxic,

anti-inflammatory, and antimicrobial potency. The following tables summarize the quantitative

data from various studies, primarily focusing on xanthatin, a closely related and extensively

studied xanthanolide, to infer the SAR for desacetylxanthanol derivatives.

Table 1: Cytotoxicity of Xanthanolide Derivatives Against Various Cancer Cell Lines
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Compound Cell Line IC50 (µM) Reference

Xanthatin WiDr (colon) 0.1 - 6.2 µg/mL [1]

Xanthatin MDA-MB-231 (breast) 0.1 - 6.2 µg/mL [1]

Xanthatin NCI-417 (lung) 0.1 - 6.2 µg/mL [1]

Xanthinosin WiDr (colon) - [1]

Xanthinosin MDA-MB-231 (breast) - [1]

Xanthinosin NCI-417 (lung) - [1]

Pungiolide H Various 0.90–6.84 [2]

Pungiolide L Various 0.90–6.84 [2]

Pungiolide A Various 0.90–6.84 [2]

Pungiolide C Various 0.90–6.84 [2]

Pungiolide E Various 0.90–6.84 [2]

Table 2: Antimicrobial Activity of Xanthanolide Derivatives

Compound Microorganism MIC (mg/mL) Reference

8-epi-xanthatin S. aureus 0.25 - 0.50 [3]

8-epi-xanthatin C. albicans 0.125 - 0.25 [3]

Xanthatin S. aureus 0.25 - 0.50 [3]

Xanthatin C. albicans 0.125 - 0.25 [3]

Isoxanthanol S. aureus 0.125 - 0.25 [3]

8-epi-isoxanthanol S. aureus 0.125 [3]

Table 3: Anti-Inflammatory Activity of Xanthanolide Derivatives
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Compound Assay Inhibition/IC50 Reference

Xanthatin PGE2 synthesis
24% inhibition at 100

µg/mL
[4][5]

Xanthatin
5-lipoxygenase

activity

92% inhibition at 97

µg/mL
[4][5]

Germacrane-type

sesquiterpenoid 1

LPS-induced NF-κB

activation
IC50 = 20.12 µM [2]

Germacrane-type

sesquiterpenoid 2

LPS-induced NF-κB

activation
IC50 = 22.89 µM [2]

Germacrane-type

sesquiterpenoid 6

LPS-induced NF-κB

activation
IC50 = 68.66 µM [2]

Structure-Activity Relationship (SAR) Insights
The collected data on xanthanolide derivatives, particularly xanthatin and its analogues,

provide valuable insights into the structural requirements for their biological activities.

The α-Methylene-γ-lactone Moiety: This structural feature is widely recognized as a crucial

pharmacophore for the biological activity of sesquiterpene lactones, including xanthanolides.

The exocyclic double bond is believed to act as a Michael acceptor, allowing for covalent

modification of biological macromolecules, such as proteins, thereby disrupting their function.

Studies have shown that modifications to this group, such as the addition of thiol or amino

groups at the C-13 position, can modulate antifungal and ovicidal activities.[6]

Modifications at the C4-C5 Side Chain: The nature of the side chain at the C4 position

significantly influences the activity. For instance, the presence of an α,β-unsaturated

carbonyl group in this side chain, as seen in xanthatin, is thought to enhance antitumor

activity.[7]

Stereochemistry at C8: The stereochemistry at the C-8 position appears to have a variable

impact on activity. In some cases, the 8-epi-derivatives show comparable or even enhanced

activity, while in others, it may lead to a decrease. For antibacterial activity against S. aureus,

the stereochemistry at C-8 did not show a significant compromise in the effect.[3]
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Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of

Desacetylxanthanol derivatives and related xanthanolides.

Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell metabolic activity, which is an indicator of cell viability.

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and

incubate for 6 to 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of the test compounds

(e.g., Desacetylxanthanol derivatives) and a vehicle control.

MTT Addition: After the desired incubation period (typically 24-72 hours), add 10 µL of MTT

reagent (5 mg/mL in PBS) to each well.

Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to

reduce the yellow MTT to purple formazan crystals.

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization

solution) to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a

wavelength of 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell

growth, is then determined.

Antimicrobial Activity Assessment (Minimum Inhibitory
Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth

of a microorganism after overnight incubation.
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Preparation of Inoculum: Prepare a standardized suspension of the target microorganism

(bacteria or fungi).

Serial Dilution: Perform a serial dilution of the test compounds in a suitable broth medium in

a 96-well microtiter plate.

Inoculation: Inoculate each well with the standardized microbial suspension.

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for

bacteria).

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which no visible growth of the microorganism is observed.[3]

Signaling Pathway Visualizations
Xanthanolides have been shown to exert their biological effects by modulating several key

signaling pathways involved in cell survival, proliferation, and inflammation. The following

diagrams, generated using the DOT language, illustrate these pathways.
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Caption: Apoptosis signaling pathways induced by Xanthanolides.
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Caption: Inhibition of the NF-κB signaling pathway by Xanthanolides.
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Caption: Inhibition of the STAT3 signaling pathway by Xanthanolides.
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In conclusion, while direct and extensive structure-activity relationship studies on

Desacetylxanthanol derivatives are currently limited, the available data on related

xanthanolides, such as xanthatin, provide a strong foundation for understanding the key

structural determinants of their biological activity. The α-methylene-γ-lactone ring and the

nature of the side chain at the C4 position are critical for their cytotoxic, antimicrobial, and anti-

inflammatory effects. Further research focusing on the systematic synthesis and biological

evaluation of a library of Desacetylxanthanol derivatives is warranted to fully elucidate their

therapeutic potential and to develop novel drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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